Benzene, 1,1'-(1,2-ethanediyl)bis[2-(methoxymethoxy)-] is a chemical compound with the molecular formula and a molecular weight of approximately 212.291 g/mol. It is characterized by its unique structure, which includes two benzene rings connected by a 1,2-ethanediyl bridge, with methoxymethoxy groups attached to the benzene rings. This compound is also known by its CAS Registry Number 27820-29-7 and has various synonyms including 1,2-Diphenyl-1-methoxyethane .
The chemical behavior of Benzene, 1,1'-(1,2-ethanediyl)bis[2-(methoxymethoxy)-] can be examined through its reactivity patterns typical of compounds containing benzene rings. These include:
Reactions can be further explored under various conditions such as temperature and solvent effects, which may alter the pathways and products formed.
Further studies would be necessary to elucidate specific biological activities and mechanisms of action.
The synthesis of Benzene, 1,1'-(1,2-ethanediyl)bis[2-(methoxymethoxy)-] can be approached through several methods:
Each method would require optimization based on yield and purity considerations.
Benzene, 1,1'-(1,2-ethanediyl)bis[2-(methoxymethoxy)-] holds potential applications in various fields:
Interaction studies for Benzene, 1,1'-(1,2-ethanediyl)bis[2-(methoxymethoxy)-] could focus on:
These studies are essential for understanding its potential utility in practical applications.
Benzene, 1,1'-(1,2-ethanediyl)bis[2-(methoxymethoxy)-] can be compared to several similar compounds that share structural features but differ in functional groups or substituents. Here are some notable examples:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Benzene, 1,1'-(1-methyl-1,2-ethanediyl)bis- | Contains methyl groups instead of methoxymethoxy groups | |
| Benzene, 1,1'-(1-dimethyl-1,2-ethanediyl)bis- | Features dimethyl substitutions | |
| Benzene, 1,1'-(4-vinylbenzene) | Incorporates vinyl groups leading to different reactivity patterns |
The uniqueness of Benzene, 1,1'-(1,2-ethanediyl)bis[2-(methoxymethoxy)-] lies in its specific arrangement of methoxymethoxy substituents that influence both its chemical behavior and potential biological activity compared to these similar compounds.